![molecular formula C7H16N2O B1266084 米拉西米德 CAS No. 76990-56-2](/img/structure/B1266084.png)
米拉西米德
描述
Milacemide is a compound known for its role as a prodrug for glycine and an inhibitor of monoamine oxidase B. It has been studied for its potential effects on human memory and as a treatment for the symptoms of Alzheimer’s disease . Although early clinical trials did not show positive results, it is still sold as a nonprescription drug or supplement .
科学研究应用
Pharmacological Properties
Milacemide acts primarily as a glycine prodrug, which means it is converted into glycine within the brain. Glycine is an important inhibitory neurotransmitter that plays a critical role in modulating neuronal excitability. The compound has been shown to have several pharmacological effects:
- Anticonvulsant Activity : Milacemide has demonstrated anticonvulsant properties in various animal models, suggesting its potential use in treating epilepsy. Research indicates that it may enhance the efficacy of other anticonvulsants like diazepam and phenobarbital by increasing brain glycine levels .
- Monoamine Oxidase-B Inhibition : Milacemide selectively inhibits monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition could have implications for treating neurodegenerative disorders like Parkinson’s disease .
- Serotonergic Activity : Studies have shown that milacemide can potentiate serotonin neurotransmission, which may be beneficial in treating mood disorders .
Epilepsy
Milacemide has been investigated for its anticonvulsant effects in patients with epilepsy. A double-blind study involving therapy-resistant patients indicated some reduction in seizure frequency among those treated with milacemide compared to placebo, although further studies are warranted to establish definitive efficacy .
Alzheimer's Disease
Early clinical trials assessed milacemide's effectiveness in enhancing cognitive function in patients with senile dementia of the Alzheimer type (SDAT). However, results indicated that it did not significantly improve cognition compared to placebo .
Parkinson's Disease
Given its MAO-B inhibitory properties, milacemide has been explored as a potential adjunct treatment for Parkinson's disease. Its ability to increase glycine levels may help manage symptoms associated with this condition .
Case Studies
作用机制
- The molecular mechanism by which milacemide enhances serotonergic activity remains unclear, but it may involve the MAO-B activity present in brainstem (raphe nucleus) and spinal cord neurons. Additionally, milacemide can be converted into glycine .
Mode of Action
Result of Action
生化分析
Biochemical Properties
Milacemide plays a significant role in biochemical reactions as a prodrug for glycine. It readily crosses the blood-brain barrier and is metabolized into glycineamide and glycine . The compound interacts primarily with monoamine oxidase B (MAO-B), for which it is a selective substrate . The oxidative reaction of MAO-B converts Milacemide into its major metabolites: pentanoic acid, glycineamide, and glycine . Additionally, Milacemide acts as an enzyme-activated specific inhibitor of MAO-B, potentiating serotonin neurotransmission-dependent behavior in a dose-dependent manner .
Cellular Effects
Milacemide influences various types of cells and cellular processes, particularly in the brain. It has been shown to increase the levels of glycine and glycineamide in the brain, which in turn affects neurotransmission . The compound’s interaction with MAO-B leads to increased levels of serotonin, impacting cell signaling pathways and gene expression . Milacemide’s anticonvulsant properties are attributed to its ability to modulate neurotransmitter levels, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, Milacemide exerts its effects through its interaction with MAO-B. It acts as a substrate for MAO-B, leading to the formation of glycine and glycineamide . This interaction inhibits the activity of MAO-B, resulting in increased levels of serotonin and other neurotransmitters . The compound’s ability to cross the blood-brain barrier and its subsequent metabolism are crucial for its molecular mechanism of action . Additionally, Milacemide’s inhibition of MAO-B prevents the breakdown of neurotransmitters, enhancing their availability and activity in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Milacemide have been observed to change over time. Studies using microdialysis have shown that after administration, glycinamide concentrations rise linearly and dose-dependently in both the hippocampus and frontal cortex . The stability and degradation of Milacemide are influenced by its metabolism into glycine and glycineamide, which are region-specific within the brain . Long-term effects on cellular function include modulation of neurotransmitter levels and potential anticonvulsant properties .
Dosage Effects in Animal Models
The effects of Milacemide vary with different dosages in animal models. Higher doses of Milacemide (e.g., 800 mg/kg) have been shown to increase glycine levels in the hippocampus but not in the frontal cortex . Dosage-dependent effects include changes in the concentrations of other amino acids, such as taurine and serine . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s impact on neurotransmitter levels suggests a threshold for its anticonvulsant properties .
Metabolic Pathways
Milacemide is primarily metabolized through N-dealkylation to glycinamide, which is then converted into glycine . This metabolic pathway involves the activity of MAO-B, which catalyzes the oxidative reaction . The major metabolites of Milacemide, including pentanoic acid and glycineamide, play a role in its pharmacological effects . The metabolism of Milacemide in the liver and brain has been studied using solid-state NMR, revealing the breakdown of the pentylamine nitrogen bond .
Transport and Distribution
Milacemide is transported and distributed within cells and tissues through passive diffusion . It readily crosses the blood-brain barrier, allowing it to exert its effects within the brain . The compound’s distribution is influenced by its metabolism into glycine and glycineamide, which are localized in specific brain regions . The transport of Milacemide and its metabolites is crucial for their pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of Milacemide and its metabolites is essential for their activity and function. Milacemide is metabolized into glycine and glycineamide, which are distributed within the brain’s extracellular fluid . The localization of these metabolites in the hippocampus and frontal cortex influences their effects on neurotransmitter levels and cellular function . The targeting of Milacemide to specific brain regions is facilitated by its ability to cross the blood-brain barrier and its subsequent metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Milacemide can be synthesized through a series of chemical reactions. One common method involves the reaction of pentylamine with glycine ethyl ester to form N-pentylglycine ethyl ester. This intermediate is then hydrolyzed to produce milacemide .
Industrial Production Methods
The industrial production of milacemide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Milacemide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: The oxidation reaction typically involves the enzyme monoamine oxidase B under physiological conditions.
Hydrolysis: Hydrolysis reactions are usually carried out in aqueous solutions under acidic or basic conditions.
Major Products
The major products formed from the reactions of milacemide include pentanoic acid, glycineamide, and glycine .
相似化合物的比较
生物活性
Milacemide, chemically known as 2-N-pentylaminoacetamide, is a glycine prodrug that exhibits significant biological activity, particularly in the central nervous system (CNS). It is notable for its ability to cross the blood-brain barrier and convert into glycine, which plays a crucial role in neurotransmission. This article delves into the pharmacological properties, mechanisms of action, and clinical findings associated with milacemide.
Milacemide acts primarily as a glycine prodrug , leading to increased levels of glycine in the brain. Glycine is an important inhibitory neurotransmitter that contributes to various neurological functions. The biological activity of milacemide can be summarized as follows:
- Glycine Release : Upon administration, milacemide is metabolized into glycine and glycineamide, which are critical for enhancing neurotransmission in the CNS .
- MAO-B Inhibition : Milacemide selectively inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition contributes to its neuroprotective and anticonvulsant effects .
- Anticonvulsant Effects : The compound has demonstrated efficacy in various animal models of epilepsy, suggesting its potential as an anticonvulsant agent. The mechanism involves modulation of excitatory neurotransmission through glycinergic pathways .
Pharmacological Properties
Milacemide's pharmacological profile includes:
- Anticonvulsant Activity : Clinical trials have indicated that milacemide can reduce seizure frequency in patients with therapy-resistant epilepsy. In a double-blind study involving 60 patients, those receiving milacemide showed a statistically significant reduction in seizure frequency compared to the placebo group .
- Neuroprotective Effects : By enhancing glycine levels and inhibiting MAO-B, milacemide may offer protective effects against neurodegeneration and cognitive decline associated with conditions like Alzheimer's disease .
Case Studies
- Efficacy in Epilepsy : A study involving therapy-resistant epileptic patients found that milacemide treatment resulted in a reduction of seizure frequency in 9 out of 29 patients compared to only 2 out of 29 in the placebo group. Notably, younger patients (≤25 years) exhibited more pronounced benefits .
- Cognitive Enhancement : In animal models, milacemide has shown potential cognitive-enhancing properties, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to milacemide's biological activity:
Study Type | Population/Model | Key Findings |
---|---|---|
Double-blind trial | Therapy-resistant epilepsy | Significant reduction in seizure frequency |
Animal model | Mice | Anticonvulsant effects observed in various seizure models |
Cognitive assessment | Young cognitively intact rats | Enhanced cognitive function noted |
属性
IUPAC Name |
2-(pentylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNXIYZWIZFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227786 | |
Record name | Milacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76990-56-2 | |
Record name | Milacemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milacemide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。